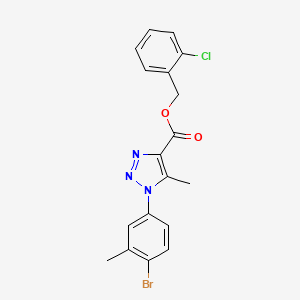![molecular formula C10H14N2 B2356850 [1-(6-Méthylpyridin-2-yl)cyclopropyl]méthanamine CAS No. 1060806-20-3](/img/structure/B2356850.png)
[1-(6-Méthylpyridin-2-yl)cyclopropyl]méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 6-methylpyridin-2-yl substituent
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with a cyclopropyl Grignard reagent to form the corresponding alcohol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted amines with various functional groups.
Mécanisme D'action
The mechanism by which (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
- (1-(2-Methylpyridin-4-yl)cyclopropyl)methanamine
- Cyclopropyl(6-methoxy-2-methylpyridin-3-yl)methanamine
Uniqueness: (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is unique due to the position of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propriétés
IUPAC Name |
[1-(6-methylpyridin-2-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-4-9(12-8)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDNTMGHNAFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






triazin-4-one](/img/structure/B2356780.png)

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)
![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
